molecular formula C26H16O6 B11767684 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 686773-84-2

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B11767684
CAS No.: 686773-84-2
M. Wt: 424.4 g/mol
InChI Key: PJVNNUVJKCWFRU-UHFFFAOYSA-N
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Description

It is known for its ability to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is particularly valuable in biological and chemical studies due to its high sensitivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the coupling of a hydroxyphenyl group with a xanthene derivative. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .

Scientific Research Applications

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity for hROS and its resistance to light-induced autoxidation . This makes it a highly reliable and sensitive probe for detecting oxidative stress in various research applications.

Properties

CAS No.

686773-84-2

Molecular Formula

C26H16O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30)

InChI Key

PJVNNUVJKCWFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O

Origin of Product

United States

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